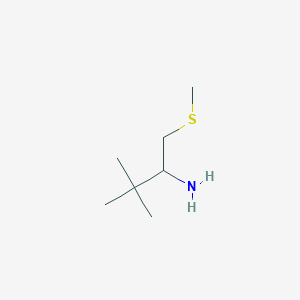

3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine is a chemical compound with the molecular formula C7H17NS It is known for its unique structure, which includes a methylsulfanyl group attached to a butan-2-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine typically involves the alkylation of a suitable amine precursor with a methylsulfanyl-containing alkyl halide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to yield various amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Various amine derivatives.

Substitution: Compounds with different nucleophilic groups replacing the methylsulfanyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the context of psychoactive substances.

Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can influence the compound’s binding affinity and reactivity, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3,3-Dimethylbutan-2-amine: Lacks the methylsulfanyl group, resulting in different reactivity and applications.

1-Methylsulfanylbutan-2-amine: Has a similar structure but differs in the position of the methylsulfanyl group.

3,3-Dimethyl-1-methylsulfanylbutane: A related compound without the amine group.

Uniqueness: 3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine stands out due to the presence of both the methylsulfanyl and amine groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Biologische Aktivität

3,3-Dimethyl-1-(methylsulfanyl)butan-2-amine, commonly known as a methylsulfanyl derivative of a branched amine, has garnered attention for its potential biological activities. This compound belongs to a class of substances that may exhibit various pharmacological effects, including stimulant properties, neurochemical interactions, and possible therapeutic applications.

Chemical Structure

The compound's structure is characterized by the presence of a methylsulfanyl group attached to a butanamine backbone. This configuration may influence its interaction with biological targets, enhancing its activity compared to structurally similar compounds.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Stimulant Effects : Preliminary studies suggest that this compound may exhibit stimulant-like properties similar to other alkylamines. It could potentially influence neurotransmitter release, particularly dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.

- Neuroprotective Properties : Some research indicates that derivatives of this compound may possess neuroprotective effects. These effects are hypothesized to arise from antioxidant activity or modulation of neuroinflammatory pathways.

- Antimicrobial Activity : There is emerging evidence suggesting that the compound may exhibit antimicrobial properties against certain bacterial strains. This aspect warrants further investigation to elucidate its mechanism of action.

1. Stimulant Activity

A study conducted on similar compounds revealed significant stimulant effects on locomotor activity in rodent models. The results indicated increased dopamine levels in the nucleus accumbens following administration, suggesting potential applications in treating attention deficit hyperactivity disorder (ADHD) or similar conditions .

2. Neuroprotective Effects

Research involving various methylsulfanyl derivatives demonstrated their ability to reduce oxidative stress in neuronal cell lines. The compounds were shown to decrease the production of reactive oxygen species (ROS) and enhance cell viability under stress conditions .

3. Antimicrobial Properties

In vitro assays conducted against various bacterial strains showed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics, indicating potential as an alternative antimicrobial agent .

Data Tables

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Stimulant | Increased dopamine release | |

| Neuroprotective | Reduced oxidative stress | |

| Antimicrobial | Effective against Staphylococcus aureus |

The proposed mechanisms by which this compound exerts its effects include:

- Dopaminergic Modulation : Similar compounds have been shown to increase dopamine release through inhibition of reuptake mechanisms.

- Antioxidant Activity : The methylsulfanyl group may enhance the compound's ability to scavenge free radicals and reduce oxidative damage in cells.

- Membrane Interaction : The hydrophobic nature of the compound allows it to interact with lipid membranes, potentially altering membrane fluidity and affecting receptor signaling pathways.

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-methylsulfanylbutan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NS/c1-7(2,3)6(8)5-9-4/h6H,5,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXOHEGUVXGCQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.